N-(4-Morpholino-3-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-morpholin-4-yl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13-10-2-3-11(12(8-10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVDSOEGUHZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Morpholino 3 Nitrophenyl Acetamide
Diverse Synthetic Routes for the Core N-Phenylacetamide Scaffold
The N-phenylacetamide backbone is a common structural motif in medicinal chemistry. mdpi.com Its synthesis can be approached through various routes, typically involving the formation of an amide bond between a substituted aniline and an acetylating agent. The specific sequence of reactions—nitration, morpholine (B109124) incorporation, and acetylation—is critical for successfully synthesizing N-(4-Morpholino-3-nitrophenyl)acetamide. A plausible and regiochemically controlled pathway involves starting with a pre-substituted phenyl ring and sequentially adding the required functional groups.
A logical synthetic strategy would commence with a 4-substituted aniline, such as 4-fluoroaniline or 4-chloroaniline. This starting material would first undergo acetylation to form the acetamide (B32628) linkage. Subsequently, electrophilic nitration introduces the nitro group at the 3-position, directed by the ortho, para-directing acetamide group. Finally, a nucleophilic aromatic substitution reaction with morpholine displaces the halogen at the 4-position, which is activated by the newly introduced nitro group, to yield the target compound.
Strategies for Nitro-Group Introduction and Manipulation
The introduction of a nitro group onto the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. jcbsc.org This step is fundamental to the synthesis of many nitroaromatic compounds. researchgate.net
Mechanism and Reagents : The most common method for nitration involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is then attacked by the π-electron system of the aromatic ring, leading to the formation of a C-N bond and an intermediate carbocation. A subsequent deprotonation step by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring. masterorganicchemistry.com
The reaction is typically exothermic and requires careful temperature control, often by cooling in an ice bath, to prevent the formation of dinitro products and other side reactions. jcbsc.org
Alternative Nitrating Agents : While mixed acid is standard, other reagents have been developed for nitration under various conditions. These include:
Triflyl nitrate (TfONO₂) organic-chemistry.org
Dinitro-5,5-dimethylhydantoin (DNDMH) organic-chemistry.org
ipso-Nitration of arylboronic acids using fuming nitric acid organic-chemistry.org
The choice of nitrating agent can influence the reaction's chemoselectivity and functional group tolerance. organic-chemistry.org
Methodologies for Morpholine Moiety Incorporation
The morpholine ring is a privileged scaffold in medicinal chemistry, and its incorporation into molecules is of significant interest. e3s-conferences.orgresearchgate.net For a compound like this compound, the most direct method for attaching the morpholine moiety to the phenyl ring is through a nucleophilic aromatic substitution (SₙAr) reaction.
Nucleophilic Aromatic Substitution (SₙAr) : This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halogen). mdpi.com In the proposed synthesis of the target molecule, the nitro group at the 3-position strongly activates the halogen at the 4-position for nucleophilic attack by morpholine. The reaction proceeds by the addition of the nucleophile (morpholine) to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group re-establishes the aromaticity of the ring. This strategy has been successfully used to synthesize analogous structures like 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine. mdpi.com
| Reaction Type | Substrate | Reagent | Conditions | Product | Reference |
| SₙAr | N-(4-Chloro-3-nitrophenyl)acetamide | Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | This compound | Inferred from mdpi.com |
| SₙAr | 4-Fluoronitrobenzene | Thiomorpholine | Not specified | 4-(4-Nitrophenyl)thiomorpholine | mdpi.com |
Formation of the Acetamide Linkage
The formation of the acetamide group is a standard amidation reaction. This is typically achieved by reacting an aniline derivative with an acetylating agent. libretexts.org
Common Acetylating Agents : The most frequently used reagents for this transformation are acetic anhydride and acetyl chloride. nih.gov
Acetic Anhydride : This reagent reacts with primary or secondary amines, often in a solvent like glacial acetic acid, to form the corresponding acetamide. The reaction can be driven by refluxing the mixture. nih.gov
Acyl Chlorides : Reagents like acetyl chloride react readily with amines to form amides with high yields. These reactions are often carried out in the presence of a base (e.g., pyridine or sodium acetate) to neutralize the hydrochloric acid byproduct. nih.gov
The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride). patsnap.com
| Amine Substrate | Acetylating Agent | Solvent/Conditions | Yield | Reference |
| 4-Methoxy-3-nitroaniline (B184566) | Acetic Anhydride | Glacial Acetic Acid, Reflux | Not specified | nih.gov |
| 4-Methoxy-2-nitroaniline | Acetic Anhydride | Glacial Acetic Acid, Room Temp. | Not specified | nih.gov |
| Anilines | Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate (B1210297) | 62-74% | nih.gov |
Regioselective Synthesis and Isomer Control
Achieving the correct 1,3,4-substitution pattern on the phenyl ring requires careful strategic planning of the reaction sequence, leveraging the directing effects of the substituents. The acetamide group (-NHCOCH₃) is an activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. jcbsc.orgcsbsju.edu
A highly regioselective route would proceed as follows:
Acetylation : Start with a 4-haloaniline (e.g., 4-chloroaniline). Acetylation forms N-(4-chlorophenyl)acetamide.
Nitration : The powerful ortho-, para-directing acetamide group will direct the incoming nitronium ion. Since the para position is blocked by the chlorine atom, nitration occurs exclusively at the ortho position (C3), yielding N-(4-chloro-3-nitrophenyl)acetamide. This step effectively controls the position of the nitro group. jcbsc.org
Morpholine Substitution : The final step is the SₙAr reaction with morpholine. The nitro group at C3 activates the chlorine at C4 for substitution, leading to the desired product, this compound.
This sequence avoids the formation of unwanted isomers that would arise if, for example, acetanilide (B955) were nitrated first, which would produce a mixture of ortho- and para-nitroacetanilide. jcbsc.org
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield and purity of this compound, each step of the synthesis must be optimized.
Nitration : Key parameters include the ratio of nitric to sulfuric acid, reaction temperature, and reaction time. Maintaining a low temperature (e.g., below 20°C) is crucial to prevent over-nitration and side-product formation. jcbsc.org The gradual addition of the nitrating mixture to the substrate solution ensures better control over the exothermic reaction. jcbsc.org
Amidation : The choice between acetic anhydride and acetyl chloride can affect reaction conditions. Reactions with acetyl chloride may require a base to scavenge the generated acid. The purity of reactants and solvents is also important for achieving high yields.
Nucleophilic Aromatic Substitution : The efficiency of the SₙAr step can be enhanced by optimizing the temperature, solvent, and base. Polar aprotic solvents like acetonitrile (B52724) or DMF are often suitable. The choice of base (e.g., potassium carbonate) and reaction temperature can significantly influence the reaction rate and yield.
Analog Development and Structure Modification Strategies
The development of analogs of this compound allows for the exploration of structure-activity relationships (SAR) for potential biological applications. nih.gov Modification strategies can target any of the three main components of the molecule.
Acetamide Moiety Modification : The terminal methyl group can be replaced with other alkyl or aryl groups. This is achieved by using different acyl chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) in the amidation step. mdpi.com
Morpholine Ring Modification : Substituted morpholines can be used in the SₙAr step to introduce substituents on the morpholine ring itself, which can alter the compound's steric and electronic properties.
Phenyl Ring Substitution : Introducing additional substituents or changing the substitution pattern on the aromatic ring can be achieved by starting with a different aniline derivative.
These modifications create a library of related compounds, which can then be screened for desired properties. nih.govnih.gov
Substituent Variation on the Phenyl Ring
A primary method for introducing substituents onto the phenyl ring involves starting from appropriately substituted precursors. For instance, the synthesis can commence from a substituted 4-chloro-3-nitroaniline derivative. The nature of the substituent on the aniline ring will dictate the final substitution pattern of the this compound analogue. A variety of substituted anilines are commercially available or can be synthesized through established methods, serving as versatile starting points.
The reactivity of the phenyl ring is significantly influenced by the existing substituents. The acetamido group (-NHCOCH₃) is an activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director in electrophilic aromatic substitution reactions. magritek.comunizin.org The interplay of these directing effects, along with the steric hindrance imposed by the bulky morpholine group, would guide the position of any further substitution on the phenyl ring. For example, electrophilic attack on N-(4-morpholinophenyl)acetamide would likely be directed to the positions ortho to the activating morpholino and acetamido groups.
The nitro group itself is a versatile functional group that can be chemically transformed. For instance, reduction of the nitro group would yield an amino group, which can then be subjected to a wide range of reactions, such as diazotization followed by substitution, to introduce a variety of functionalities like halogens, cyano, or hydroxyl groups.
| Starting Material | Potential Reaction | Resulting Substituent |
| Substituted 4-chloro-3-nitroaniline | Nucleophilic aromatic substitution with morpholine, followed by acetylation | Varied substituents on the phenyl ring |
| This compound | Reduction of the nitro group | Amino group (-NH₂) |
| Corresponding aniline derivative | Diazotization and Sandmeyer reaction | Halogen, cyano, etc. |
This table illustrates potential strategies for introducing substituent diversity on the phenyl ring.
Modifications to the Morpholine Heterocycle
The morpholine ring in this compound contributes to the molecule's polarity and solubility. Modifications to this heterocycle can be explored to fine-tune these properties.
One approach to modifying the morpholine moiety is through the use of morpholine analogues in the initial synthesis. A variety of substituted morpholines are available, which can be used in the nucleophilic aromatic substitution reaction with a suitable 4-halo-3-nitrophenyl precursor. This allows for the introduction of substituents at various positions of the morpholine ring.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Morpholine | Piperazine | Introduction of a second basic nitrogen atom, altering pKa and potential for interaction. |
| Morpholine | Thiomorpholine | Increased lipophilicity and potential for metabolic oxidation at the sulfur atom. |
| Morpholine | 3-Aminooxetane | To improve physicochemical and pharmacokinetic properties. nih.gov |
| Morpholine | Spiro-oxetane analogues | To enhance solubility and introduce three-dimensionality. |
This interactive table showcases potential bioisosteric replacements for the morpholine ring.
Alterations to the Acetamide Functionality
The acetamide group (-NHCOCH₃) is a key structural feature, and its modification can lead to derivatives with different chemical and biological characteristics.
A common modification is the variation of the acyl group. Instead of an acetyl group, other acyl chlorides or anhydrides can be used in the acylation of the precursor amine, 4-morpholino-3-nitroaniline. This would lead to a homologous series of N-acyl derivatives.
Furthermore, the entire amide bond can be replaced with bioisosteres to explore different chemical space and potentially improve metabolic stability. acs.orgnih.gov Amide bond bioisosteres are functional groups that mimic the spatial arrangement and electronic properties of the amide bond. Examples of such isosteres include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. nih.gov The synthesis of these analogues would require different synthetic strategies, often involving multi-step procedures.
| Original Functional Group | Potential Isostere | Synthetic Approach |
| Acetamide | Propionamide, Butyramide, etc. | Acylation with corresponding acyl chlorides/anhydrides. |
| Amide bond | 1,2,3-Triazole | Huisgen cycloaddition of an azide and an alkyne. |
| Amide bond | Oxadiazole | Cyclization of acylhydrazones or related intermediates. |
| Amide bond | Fluoroalkene | Wittig-type reactions or other olefination methods. |
This table provides examples of potential alterations to the acetamide functionality and the general synthetic strategies to achieve them.
Novel Synthetic Pathways and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods.
One promising approach for the synthesis of this compound and its derivatives is the use of microwave-assisted organic synthesis (MAOS). ajrconline.orgnih.govyoutube.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov For instance, the nucleophilic aromatic substitution of morpholine onto a halo-nitroaromatic precursor could potentially be expedited using microwave heating.
In the context of "green chemistry," the nitration step is a key target for improvement. Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. jcbsc.orglibretexts.org Greener alternatives for aromatic nitration include the use of solid acid catalysts, milder nitrating agents, and solvent-free reaction conditions. For example, the use of a nitrating agent in conjunction with a recyclable solid acid catalyst could minimize the environmental impact of the synthesis.
The choice of solvents is another important aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more benign alternatives like water or ethanol, or the reactions could be performed under solvent-free conditions.
| Synthetic Step | Conventional Method | Potential Green Alternative |
| Nucleophilic Aromatic Substitution | Refluxing in organic solvent for extended periods. | Microwave-assisted synthesis in a high-boiling point, green solvent (e.g., water, ethanol). nih.gov |
| Nitration | Concentrated H₂SO₄/HNO₃ mixture. | Use of solid acid catalysts, N-iodosuccinimide/NaNO₂ in acetonitrile, or other milder nitrating systems. |
| Acylation | Use of stoichiometric amounts of acylating agents and bases in chlorinated solvents. | Catalytic acylation methods, use of greener solvents. |
This table compares conventional synthetic methods with potential greener alternatives.
Despite a comprehensive search for scientific literature and data, no specific experimental information regarding the structural elucidation and conformational analysis of the chemical compound this compound could be located.
Detailed searches were conducted to find data pertaining to advanced Nuclear Magnetic Resonance (NMR) studies, Infrared (IR) and Raman spectroscopic analysis, Mass Spectrometry, and X-ray crystallography for this specific molecule. These searches were aimed at gathering the necessary information to fulfill the requested article outline, which included sections on spectroscopic characterization and solid-state structure determination.
Consequently, without the foundational experimental data, it is not possible to provide an article that adheres to the specified outline and instructions, which require a thorough and scientifically accurate discussion of the compound's structural properties.
Due to the absence of specific scientific literature and publicly available research data for the compound this compound, a detailed and scientifically accurate article focusing on its specific conformational preferences, rotational barriers, and chiral properties cannot be generated at this time.
The initial comprehensive searches for experimental and computational data on this compound did not yield any specific studies detailing its structural elucidation in terms of conformational analysis. While general information exists for related compounds such as other nitrophenylacetamides, direct extrapolation of these findings to the target molecule would not be scientifically rigorous and would lack the specificity required by the prompt.
To provide a thorough and accurate analysis as requested, data from techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry (like Density Functional Theory calculations) would be necessary. These methods would provide the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure and energy landscape. Such data would be essential for a detailed discussion of its conformational preferences and the energy barriers to rotation around its key chemical bonds.
Furthermore, an analysis of the molecule's structure indicates that this compound is not chiral, as it does not possess a stereocenter and is not atropisomeric. Therefore, a discussion of chiral properties and stereoisomerism would not be applicable.
Without access to specific research focused on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental or computational research is needed to elucidate the specific structural and conformational properties of this compound.
Specifically, there is a notable absence of published studies on:
Molecular Interaction Profiles: No information was found regarding binding studies of this compound with model biological macromolecules such as proteins or nucleic acids. Consequently, the characterization of its molecular recognition events is not documented in the available literature.
Influence on Cellular Processes: Research detailing the cellular uptake, localization, or effects on subcellular compartments of this compound in in vitro models could not be located.
Modulation of Biochemical Pathways: There are no available studies that identify or describe the modulation of specific biochemical pathways by this compound in research systems.
While research exists for structurally similar compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules. Therefore, without the necessary research findings, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions.
Mechanistic Investigations at the Molecular and Cellular Levels Non Clinical Focus
Modulation of Specific Biochemical Pathways in Research Systems
Investigation of Enzyme Activity Modulation
There is no published research specifically investigating the modulatory effects of N-(4-Morpholino-3-nitrophenyl)acetamide on enzyme activity. While related chemical structures, such as those with a morpholine-phenyl scaffold, have been explored as inhibitors of kinases like PI3 kinase p110alpha, no such data exists for this compound. Consequently, there are no specific enzymes that have been identified as targets for this compound, nor any data on its inhibitory or activating concentrations (e.g., IC50 or EC50 values).
Interactive Data Table: Enzyme Activity Modulation Data for this compound
| Target Enzyme | Assay Type | IC50 / EC50 (µM) | % Inhibition/Activation @ Concentration | Source |
| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
Impact on Receptor-Ligand Interactions (non-therapeutic context)
In the non-therapeutic research context, there are no available studies that document the impact of this compound on receptor-ligand interactions. Binding assays, affinity studies (e.g., Ki, Kd values), or functional assays to determine agonistic or antagonistic properties have not been reported for this specific compound.
Interactive Data Table: Receptor Binding Affinity for this compound
| Receptor Target | Ligand | Ki / Kd (nM) | Assay Type | Source |
| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
Structure-Based Mechanistic Hypotheses
Due to the lack of experimental data on the biological targets of this compound, any mechanistic hypotheses would be purely speculative. While the structure contains a morpholine (B109124) ring, a common feature in many kinase inhibitors, and a nitrophenylacetamide group, there are no published computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, that propose a specific mechanism of action for this compound. Without identification of a biological target, it is not possible to hypothesize about key binding interactions, the role of specific functional groups in target engagement, or comparisons with known ligands of any particular protein.
Structure Activity Relationship Sar Studies of N 4 Morpholino 3 Nitrophenyl Acetamide and Its Analogs
Design and Synthesis of Compound Libraries for SAR Exploration
The systematic exploration of the SAR for N-(4-Morpholino-3-nitrophenyl)acetamide hinges on the rational design and efficient synthesis of diverse compound libraries. The synthetic strategy for these libraries typically begins with the nitration of a suitable phenylacetamide precursor, which establishes the foundational aromatic core. The introduction of the morpholine (B109124) moiety is a subsequent key step, often achieved through nucleophilic aromatic substitution.
To generate a comprehensive library for SAR studies, researchers systematically vary three key components of the lead compound: the nitro group, the morpholine ring, and the acetamide (B32628) linker. This is accomplished by utilizing a range of substituted starting materials and reagents. For instance, to probe the impact of the nitro group's position, isomers with the nitro group at the ortho- and meta-positions relative to the acetamide group are synthesized. Furthermore, the nitro group can be reduced to other functionalities, such as amino or hydroxylamino groups, to assess the influence of its electronic properties.
Correlation of Structural Variations with Modulatory Effects
The biological evaluation of the synthesized compound libraries allows for the establishment of clear correlations between specific structural features and the observed modulatory effects. These studies have provided critical insights into the pharmacophore of this compound.
Impact of Nitro Group Position and Reduction States
The position and nature of the nitro group on the phenyl ring have been identified as critical determinants of activity. Studies have shown that the presence of the electron-withdrawing nitro group is often essential for potent biological effects. The specific placement of this group influences the electronic distribution within the molecule, which in turn affects its interaction with biological targets.
Research indicates that the reduction of the nitro group to an amino or hydroxylamino group can significantly alter the compound's activity profile. In some cases, this modification leads to a decrease in potency, suggesting that the strong electron-withdrawing nature of the nitro group is crucial. However, in other instances, the reduced analogs may exhibit a different spectrum of activity, highlighting the complex role of this functional group. The vasodilatory activity of some nitro compounds, for instance, is directly linked to the bio-reduction of the nitro moiety to release nitric oxide. nih.gov
Role of Morpholine Ring Conformation and Substitution
The morpholine ring is a key structural element that contributes significantly to the pharmacokinetic and pharmacodynamic properties of the molecule. nih.govtaylorandfrancis.com Its saturated, heterocyclic nature provides a three-dimensional structure that can engage in specific interactions with target proteins. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, a feature that is often vital for binding affinity. researchgate.net
Contribution of the Acetamide Linker
The acetamide linker serves to connect the substituted phenyl ring with the rest of the molecule and plays a crucial role in maintaining the optimal orientation of these two key components. The length, flexibility, and hydrogen-bonding capabilities of this linker are all important factors. The amide bond itself can participate in hydrogen bonding interactions with target residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
To gain a more quantitative understanding of the SAR, researchers have employed QSAR modeling. These computational techniques aim to establish a mathematical relationship between the structural properties of the compounds and their biological activities.
Development of Predictive Models for Molecular Activity
The development of predictive QSAR models for this compound and its analogs involves the calculation of various molecular descriptors for each compound in the library. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Identification of Key Structural Descriptors
In the exploration of the structure-activity relationships (SAR) for this compound and its analogs, several key structural components have been identified as critical determinants of their biological activity. These descriptors, which include the morpholino ring, the substituted phenyl ring, and the acetamide moiety, each play a distinct role in the molecule's interaction with biological targets. The systematic modification of these regions has provided valuable insights into the structural requirements for potency and selectivity.
The Morpholino Ring: The morpholino group is a common heterocyclic motif in medicinal chemistry, often introduced to enhance aqueous solubility and to serve as a key interaction point with biological targets. In the context of related compounds, the integrity of the morpholino ring is often crucial for maintaining activity. Modifications to this ring, such as replacement with other heterocyclic systems like piperidine or piperazine, can lead to significant changes in biological effect, suggesting its importance as a structural descriptor.
The Substituted Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic and steric properties.
Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the electronic distribution of the entire molecule. Its position, ortho to the morpholino group and meta to the acetamide linkage, is specific. Studies on analogous nitroaromatic compounds have shown that both the presence and position of the nitro group can be essential for activity, potentially through specific hydrogen bonding or electrostatic interactions with a target receptor or enzyme. jcbsc.orgresearchgate.net For instance, in a series of nitro-substituted 3-arylcoumarins, the position of the nitro group on the aryl ring was found to be a key factor influencing their antibacterial activity. nih.govresearchgate.net
Acetamide Group: The acetamide group at the 1-position serves as a crucial linker and hydrogen-bonding moiety. The orientation and conformation of this group relative to the phenyl ring can impact how the molecule fits into a binding pocket.
The Acetamide Moiety: The N-acetyl group is a key site for establishing hydrogen bonds and can be a point of metabolic transformation. SAR studies on various acetamide-containing compounds have consistently demonstrated that modifications to this group can profoundly alter biological activity. nih.govsemanticscholar.org For instance, in a study of 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives, which share the morpholino-nitrophenyl core, modifications of the group attached to the carbonyl (analogous to the methyl group of the acetamide) led to significant variations in antibacterial activity. mdpi.com This suggests that the terminal part of the acetamide group is a key area for structural variation.
Interactive Table: Inferred Structure-Activity Relationships of this compound Analogs
| Structural Moiety | Modification | Inferred Impact on Activity | Rationale based on Analogous Compounds |
|---|---|---|---|
| Morpholino Ring | Replacement with other heterocycles (e.g., piperidine, thiomorpholine) | Likely to alter potency and selectivity | The heterocyclic ring is often a key pharmacophoric element for target binding and can influence physicochemical properties like solubility. |
| Phenyl Ring | Shifting the position of the nitro group (e.g., to the 2- or 4-position) | Expected to significantly change or abolish activity | The specific electronic environment created by the 3-nitro substituent is likely crucial for target interaction. nih.govnih.gov |
| Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) | May retain or alter activity depending on the specific group's properties | Mimicking the electronic and steric properties of the nitro group is important. mdpi.com | |
| Introduction of additional substituents on the phenyl ring | Could enhance or decrease activity through steric or electronic effects | Additional substituents can modulate the overall shape and electronic nature of the molecule. | |
| Acetamide Moiety | Replacement of the acetyl group with other acyl groups (e.g., propanoyl, benzoyl) | Likely to modulate potency and selectivity | The nature of the acyl group can influence binding affinity and metabolic stability. mdpi.com |
| Substitution on the methyl group of the acetamide | Could lead to changes in activity | Steric bulk and electronic properties of this position can be fine-tuned. |
Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical chemistry studies focused solely on the compound This compound are not present in the public domain. Research detailing quantum chemical calculations, molecular dynamics simulations, or specific docking studies for this exact molecule has not been published or indexed in the searched academic databases.
Therefore, it is not possible to provide the detailed, data-driven article as requested under the specified outline headings (6.1, 6.2, and 6.3) due to the absence of primary research data for this particular compound.
To fulfill the user's request, published research containing the following would be required:
Quantum Chemical Calculations: Data on the electronic structure, molecular orbitals (such as HOMO-LUMO energies), and electrostatic potential maps derived from methods like Density Functional Theory (DFT).
Molecular Dynamics Simulations: Studies analyzing the conformational changes of the molecule in a solvent over time or its dynamic interactions with biological macromolecules.
Docking and Molecular Modeling Studies: Research that computationally models the binding of this compound into the active site of a protein or other macromolecule.
Without such dedicated studies, any attempt to generate the requested content would involve speculation or the use of data from related but structurally distinct molecules, which would violate the core requirement of focusing solely on this compound.
Computational and Theoretical Chemistry of N 4 Morpholino 3 Nitrophenyl Acetamide
Prediction of Spectroscopic Properties and Reaction Pathways
The computational and theoretical examination of N-(4-Morpholino-3-nitrophenyl)acetamide provides significant insights into its molecular structure, reactivity, and spectroscopic characteristics. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to predict various properties of the molecule, offering a theoretical framework that complements experimental findings. These computational approaches are instrumental in understanding the electronic and vibrational characteristics of the molecule, as well as in predicting its behavior in chemical reactions.
Spectroscopic Properties Prediction
Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of this compound. These predictions are crucial for the interpretation of experimental spectra and for the structural elucidation of the compound.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3220 |
| C=O (Amide) | Stretching | ~1670 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |
| NO₂ (Nitro) | Symmetric Stretching | ~1350 |
| C-N (Aromatic) | Stretching | ~1300 |
Note: These are predicted values and may vary from experimental results.
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. For this compound, these calculations can identify the electronic transitions responsible for its UV-Visible absorption bands. The predicted spectra are valuable for understanding the electronic structure and the influence of the various substituents on the chromophore. Theoretical studies on similar morpholino acetamide (B32628) ligands have utilized TD-DFT to assign their electronic spectra researchgate.net. The predicted electronic transitions for this compound would likely involve charge transfer from the morpholino and acetamido groups to the nitro-substituted phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved through GIAO (Gauge-Including Atomic Orbital) calculations within the DFT framework. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), provide a powerful means of confirming the molecular structure. The predicted NMR data for this compound would show distinct signals for the protons and carbons in the morpholine (B109124) ring, the aromatic ring, and the acetamide group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) |
|---|---|
| N-H (Amide) | 9.5 - 10.5 |
| Aromatic H (ortho to NO₂) | 8.0 - 8.5 |
| Aromatic H (meta to NO₂) | 7.0 - 7.5 |
| Morpholine CH₂ (adjacent to O) | 3.7 - 4.0 |
| Morpholine CH₂ (adjacent to N) | 3.0 - 3.3 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Reaction Pathway Prediction
Computational chemistry also allows for the exploration of potential reaction pathways involving this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions.
Thermal Decomposition: The thermal decomposition of related compounds, such as N-(4-nitrophenyl) diacetamide, has been studied computationally, revealing mechanisms that proceed through six-membered transition states mdpi.com. A similar approach could be applied to this compound to predict its thermal stability and decomposition products. The presence of the nitro group is expected to influence the decomposition pathway, potentially through interactions with the neighboring acetamide group.
Reactivity and Frontier Molecular Orbitals: The reactivity of this compound can be analyzed through its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability nih.govnih.gov. For this compound, the HOMO is likely to be localized on the electron-rich morpholino and acetamido groups, while the LUMO is expected to be centered on the electron-withdrawing nitro-substituted phenyl ring. This distribution suggests that the molecule would be susceptible to electrophilic attack at the ortho and para positions relative to the morpholino group (if not for the existing nitro group) and nucleophilic aromatic substitution.
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -2.0 to -3.0 |
Note: These values are estimations based on calculations for similar molecules and can vary with the level of theory and basis set used.
Analytical Methodologies for Research and Quantification of N 4 Morpholino 3 Nitrophenyl Acetamide
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a compound with the structural characteristics of N-(4-Morpholino-3-nitrophenyl)acetamide, both liquid and gas chromatography are viable approaches.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method would typically involve optimization of the stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity.
Given the presence of a polar morpholine (B109124) group and a non-polar nitrophenylacetamide moiety, a reverse-phase (RP) HPLC method is the most probable choice for separation. For structurally similar compounds, such as N-(4-Amino-3-nitrophenyl)acetamide and N-(4-Hydroxy-3-nitrophenyl)acetamide, RP-HPLC methods have been successfully applied. These methods often utilize a C18 column, which provides a hydrophobic stationary phase for the retention of the analyte.
The mobile phase composition is a critical parameter to be optimized. A typical mobile phase for such an analysis would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the aqueous phase can be adjusted to control the ionization state of the morpholine group, thereby influencing the retention time and peak shape. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile buffers like phosphoric acid.
Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore in this compound is expected to exhibit strong absorbance in the UV region. The selection of an appropriate wavelength, likely near the absorbance maximum (λmax) of the compound, is essential for achieving high sensitivity. For the related compound N-(4-nitrophenyl)acetamide, significant UV absorbance has been reported at wavelengths of 315.78 nm, 223.45 nm, and 201.39 nm. scispace.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and/or near the λmax |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor volatilization and thermal degradation in the GC inlet.
However, with appropriate derivatization, GC analysis can be made feasible. Derivatization aims to convert the polar functional groups into less polar and more volatile derivatives. For a compound containing an amide group, silylation is a common derivatization strategy. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could potentially be used to derivatize the amide proton, thereby increasing the compound's volatility and thermal stability.
The choice of a suitable GC column is also critical. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation of the derivatized analyte from other matrix components. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) for enhanced sensitivity, given the presence of nitrogen and a nitro group.
Hyphenated techniques, which couple a separation technique with a mass spectrometer, provide a high degree of selectivity and sensitivity, enabling both quantification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of this compound. The LC part of the system would employ a method similar to the HPLC method described above. The eluent from the LC column is introduced into the mass spectrometer, where the analyte molecules are ionized and their mass-to-charge ratio is determined. Electrospray ionization (ESI) is a common ionization technique for polar molecules like the target compound and would likely be operated in positive ion mode to protonate the morpholine nitrogen. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. The use of LC-MS/MS has been reported for the analysis of the related compound N-(4-nitrophenyl)acetamide. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed following derivatization of the analyte. The GC system would separate the derivatized compound, which would then be introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which would likely produce a characteristic fragmentation pattern for the derivatized this compound, aiding in its identification.
Spectrophotometric and Spectrofluorometric Assays
Spectrophotometry , specifically UV-Visible spectrophotometry, is a relatively simple and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region. As previously mentioned, the nitroaromatic structure of this compound suggests that it will have a distinct UV-Vis absorption spectrum. For the analogous compound N-(4-nitrophenyl)acetamide, absorbance maxima have been observed at 315.78 nm, 223.45 nm, and 201.39 nm. scispace.com A similar absorption profile would be expected for the target compound, and a quantitative assay could be developed based on measuring the absorbance at one of these maxima.
Spectrofluorometry is a highly sensitive technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. For a compound to be fluorescent, it must possess a rigid, planar structure and specific functional groups. While some aromatic nitro compounds exhibit fluorescence, it is not a universal property, and the fluorescence quantum yield can be low. The potential for a direct spectrofluorometric assay for this compound would need to be experimentally determined by measuring its excitation and emission spectra.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective means of analyzing electroactive compounds. The nitro group in this compound is electrochemically active and can be reduced at an electrode surface. This property can be exploited for its detection and quantification.
Sample Preparation and Matrix Effects in Research Samples
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, requires an effective sample preparation step to remove interfering substances and concentrate the analyte. The choice of sample preparation technique depends on the nature of the matrix and the analyte concentration.
For biological samples like plasma or urine, protein precipitation with an organic solvent such as acetonitrile or methanol is a common first step to remove proteins. This can be followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration.
In LLE, the analyte is partitioned between the aqueous sample and an immiscible organic solvent. The choice of solvent would depend on the polarity of the analyte. For SPE, a sorbent material is used to retain the analyte while the matrix components are washed away. A reverse-phase sorbent (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable for retaining this compound.
Matrix effects are a significant consideration in quantitative analysis, particularly with LC-MS. Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is the most effective way to compensate for matrix effects. Careful optimization of the chromatographic separation to resolve the analyte from interfering matrix components is also crucial.
Purity Assessment and Standardization for Research Applications
The purity of "this compound" intended for research must be unequivocally established to prevent the introduction of confounding variables into experimental setups. Standardization involves the comprehensive characterization of the compound and the development of reliable analytical methods for its quantification.
A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a thorough purity assessment. This typically includes a primary assay for potency, identification and quantification of impurities, and confirmation of the chemical structure.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like "this compound". A reversed-phase HPLC method with UV detection is generally the most suitable approach. The strong UV absorbance conferred by the nitrophenyl group allows for sensitive detection.
Table 1: Illustrative HPLC-UV Parameters for Purity Assessment of Aromatic Nitro Compounds
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical set of starting conditions for method development, based on common practices for the analysis of aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural confirmation of "this compound". Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for the verification of the compound's identity and the detection of structurally related impurities. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons, the morpholine ring protons, and the acetamide (B32628) group provide a unique fingerprint of the molecule.
Mass Spectrometry (MS) , often coupled with a chromatographic technique (e.g., LC-MS), is a powerful method for confirming the molecular weight of "this compound" and for identifying impurities. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the morpholine ring, the acetamide group, and the nitro group.
Elemental Analysis provides a fundamental assessment of purity by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula (C₁₂H₁₅N₃O₄).
Standardization of "this compound" for research use necessitates the availability of a well-characterized reference standard. This primary standard should be of the highest possible purity, thoroughly analyzed by the methods described above, and its purity value assigned with a corresponding uncertainty. This reference standard is then used to calibrate analytical instruments and to quantify the compound in experimental samples.
Table 2: Summary of Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Information Obtained |
| HPLC-UV | Purity assessment and quantification | Percentage purity, detection of impurities with UV chromophores. nih.govcdc.govepa.gov |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities | Chemical structure verification, identification of isomeric and other organic impurities. mdpi.com |
| Mass Spectrometry | Molecular weight confirmation and impurity identification | Molecular weight, fragmentation pattern for structural elucidation. researchgate.net |
| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, N, and O, providing evidence of overall purity. |
In the absence of a commercially available, certified reference standard for "this compound," a laboratory must prepare and thoroughly characterize its own in-house primary standard. The characterization data for this standard, including HPLC chromatograms, NMR and mass spectra, and elemental analysis results, should be meticulously documented.
N 4 Morpholino 3 Nitrophenyl Acetamide As a Chemical Probe and Research Tool
Utility in Unraveling Biochemical Pathways
The nitrophenyl group within N-(4-Morpholino-3-nitrophenyl)acetamide is a key determinant of its potential utility in studying biochemical pathways. Nitroaromatic compounds are known to be susceptible to enzymatic reduction in biological systems, a process that can be harnessed to probe the redox state of cells and tissues. This is particularly relevant in the study of hypoxia, a condition of low oxygen tension that is a hallmark of various pathological states, including solid tumors and ischemic tissues.
The reduction of the nitro group to an amino group is often catalyzed by nitroreductase enzymes, which are frequently overexpressed under hypoxic conditions. This bioactivation can be coupled to a detectable signal, such as fluorescence, allowing for the visualization and quantification of hypoxic regions. While direct studies on this compound as a hypoxia probe are not extensively documented, the principle has been demonstrated with a variety of other nitroaromatic compounds. These compounds can serve as valuable tools for studying the biochemical pathways associated with hypoxia, such as angiogenesis, metabolic reprogramming, and drug resistance.
Table 1: Examples of Nitroaromatic Compounds Used as Probes in Biochemical Pathway Studies
| Compound Class | Biochemical Pathway Investigated | Principle of Detection |
| Nitroimidazole Derivatives | Hypoxia and Nitroreductase Activity | Reduction of the nitro group leads to trapping of the molecule in hypoxic cells, often detected by radiolabeling or fluorescence. |
| Nitro-fluorene Derivatives | DNA Damage and Repair | Reduction of the nitro group can generate reactive species that induce DNA damage, allowing for the study of cellular repair mechanisms. |
| Nitro-coumarin Derivatives | Enzyme Activity | Nitroreductase-mediated cleavage of a quencher from a fluorescent coumarin core results in a "turn-on" fluorescent signal. |
The morpholine (B109124) moiety in this compound can also influence its interaction with biological targets. Morpholine is a common heterocycle in medicinal chemistry, known to improve the pharmacokinetic properties of molecules and to interact with specific binding pockets in proteins. researchgate.net This suggests that this compound could be engineered to target specific enzymes or receptors involved in particular biochemical pathways, with the nitro group serving as a reporter or an activating group.
Application in Cell-Based Research Assays (mechanistic, non-clinical)
Cell-based assays are fundamental tools in drug discovery and mechanistic toxicology. The structural motifs of this compound suggest its potential application in a variety of non-clinical, mechanistic cell-based assays.
For instance, its ability to undergo bioreduction can be exploited to develop assays for identifying and characterizing nitroreductase enzymes in different cell types. Such assays could be used to screen for inhibitors of these enzymes or to study their role in cellular metabolism and drug resistance. The general principle involves incubating cells with the nitroaromatic compound and measuring the formation of the corresponding amino derivative or a downstream product.
Furthermore, the N-phenylacetamide scaffold has been explored in the development of cytotoxic agents. cswab.orgresearchgate.net Derivatives of N-phenylacetamide have been shown to induce apoptosis and affect the cell cycle in various cancer cell lines. While the specific activity of this compound has not been extensively reported, its structural similarity to other biologically active acetamides suggests that it could be used as a tool to study the mechanisms of cytotoxicity and cell death in a research setting.
Table 2: Potential Mechanistic Cell-Based Assays Utilizing this compound or Analogs
| Assay Type | Research Question | Potential Readout |
| Nitroreductase Activity Assay | What is the level of nitroreductase activity in different cell lines or under different conditions? | Measurement of the fluorescent or colorimetric product of a pro-drug activated by nitroreductase. |
| Hypoxia-Inducible Gene Expression | How do cells respond to hypoxic conditions mimicked or reported by a nitroaromatic probe? | Reporter gene assays (e.g., luciferase) under the control of a hypoxia-responsive element. |
| Cytotoxicity and Apoptosis Assays | What are the cellular mechanisms of action of N-phenylacetamide derivatives? | Cell viability assays (e.g., MTT), caspase activation assays, and flow cytometry for cell cycle analysis. |
Potential as a Scaffold for Developing Research Reagents
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability. The morpholine nitrogen can also act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The combination of the morpholine ring with the reactive potential of the nitrophenyl group makes this compound an attractive starting point for the synthesis of a diverse library of research reagents. For example, the nitro group can be readily reduced to an amine, which can then be further functionalized through various chemical reactions, such as amidation, sulfonylation, or reductive amination. This allows for the attachment of different functionalities, including fluorescent dyes, biotin tags for affinity purification, or reactive groups for covalent labeling of proteins.
A study on a closely related compound, 4-(morpholin-4-yl)-3-nitrobenzohydrazide, demonstrated its use as a scaffold for synthesizing novel semicarbazides, thiosemicarbazides, and hydrazones with antimicrobial activity. This highlights the versatility of the morpholino-nitrophenyl core in generating new chemical entities with specific biological functions.
Table 3: Potential Research Reagents Derived from the this compound Scaffold
| Reagent Type | Potential Application | Key Functionalization |
| Fluorescent Probes | Imaging of specific cellular targets or processes. | Attachment of a fluorophore to the amino group after nitro reduction. |
| Affinity Probes | Isolation and identification of binding partners. | Introduction of a biotin tag. |
| Covalent Probes | Irreversible labeling of enzyme active sites. | Incorporation of a reactive electrophile (e.g., acrylamide). |
| Kinase Inhibitors | Probing the function of specific kinases in signaling pathways. | Modification of the acetamide (B32628) group and substitution on the phenyl ring. |
Contribution to Understanding Organic Reaction Mechanisms
The synthesis and chemical transformations of this compound and related compounds provide valuable insights into organic reaction mechanisms. The nitration of N-phenylacetamide, a key step in the synthesis of many nitrophenylacetamide derivatives, is a classic example of an electrophilic aromatic substitution reaction. healthtech.com The study of the regioselectivity of this reaction (i.e., the preference for substitution at the para position over the ortho position) helps to illustrate the directing effects of substituents on an aromatic ring. The acetamido group is an activating, ortho-, para-director, and the steric hindrance of this group often favors the formation of the para-substituted product. healthtech.com
Furthermore, the reduction of the nitro group is a fundamental transformation in organic synthesis. Investigating the conditions and mechanisms of this reduction, whether through catalytic hydrogenation, metal-mediated reactions, or enzymatic processes, contributes to the broader understanding of redox chemistry. The presence of the morpholine and acetamide groups can influence the reactivity of the nitro group, providing a platform to study the electronic and steric effects of substituents on reaction rates and pathways.
The intramolecular interactions between the functional groups of this compound could also be a subject of mechanistic studies. For instance, under certain conditions, intramolecular cyclization reactions might be possible, leading to the formation of novel heterocyclic systems. The study of such reactions can provide a deeper understanding of reaction kinetics, transition state geometries, and the principles of ring-closing reactions.
Future Research Directions and Unexplored Avenues for N 4 Morpholino 3 Nitrophenyl Acetamide
Advanced Synthetic Strategies and Biocatalytic Approaches
The classical synthesis of N-aryl acetamides often involves the acetylation of the corresponding aniline. For instance, the synthesis of related compounds like N-(4-methoxy-3-nitrophenyl)acetamide is achieved through the acetylation of 4-methoxy-3-nitroaniline (B184566) using acetic anhydride. nih.gov Similarly, N-(4-nitrophenyl) acetamide (B32628) is synthesized via the nitration of N-phenylacetamide. jcbsc.org While effective, these traditional methods present opportunities for innovation.
Future synthetic research should focus on the development of more sustainable and efficient strategies. This could involve exploring catalytic methods that minimize waste and reduce the use of harsh reagents. Flow chemistry, for example, could offer a scalable and highly controlled environment for the synthesis of N-(4-Morpholino-3-nitrophenyl)acetamide, potentially improving yield and purity.
A particularly promising and largely unexplored avenue is the application of biocatalysis. The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Research into enzymes capable of mediating the acylation of the precursor amine or other key synthetic steps could lead to a greener and more economically viable production process. The discovery and engineering of novel enzymes, such as specific acyltransferases, could be a pivotal step in this direction. researchgate.netmdpi.com
Table 1: Potential Advanced Synthetic Approaches
| Strategy | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reactor design, solvent systems, and reaction parameters. |
| Catalytic Acylation | Reduced waste, use of milder reagents. | Development of novel catalysts with high efficiency and selectivity. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign. | Screening for and engineering of suitable enzymes (e.g., acyltransferases). |
Integration with Emerging Analytical Technologies
A thorough understanding of any chemical compound requires a sophisticated analytical toolkit. For this compound, future research should leverage emerging analytical technologies to gain unprecedented insight into its structure, purity, and behavior.
While standard techniques like FTIR, UV-Vis spectroscopy, and mass spectrometry are foundational for the characterization of similar compounds, jcbsc.org advanced methods can provide deeper insights. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination and impurity profiling. Modern nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be crucial for the unambiguous assignment of all proton and carbon signals, providing detailed structural information in solution. For instance, the NMR spectrum of the related compound phenacetin (B1679774) shows a characteristic doublet of doublets in the aromatic region, indicative of para-substitution, which can be a useful comparative point. thermofisher.com
Furthermore, the solid-state structure and intermolecular interactions of this compound remain to be elucidated. Single-crystal X-ray diffraction would be invaluable in determining the precise three-dimensional arrangement of the molecule, including bond lengths, bond angles, and crystal packing. This has been successfully applied to understand the planarity and hydrogen bonding patterns of related nitroacetanilides. nih.govnih.gov
Table 2: Proposed Analytical Characterization Techniques
| Technique | Information Gained | Relevance |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, impurity identification. | Purity assessment and structural confirmation. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity mapping. | Detailed structural elucidation in solution. |
| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, intermolecular interactions, crystal packing. | Understanding solid-state properties and potential for polymorphism. |
Deeper Mechanistic Insights into Molecular Interactions
The biological and chemical activity of a molecule is intrinsically linked to its interactions with other molecules. A significant area for future research is to unravel the mechanistic details of how this compound interacts with biological targets and other chemical species.
Computational approaches, such as molecular docking, can be a powerful starting point. By modeling the interaction of this compound with the active sites of various enzymes or receptors, researchers can generate hypotheses about its potential biological effects. This has been effectively used to predict the binding affinity of other novel compounds. nih.govmdpi.com The morpholine (B109124), nitro, and acetamide moieties all offer potential hydrogen bonding and other non-covalent interactions that could be crucial for binding to biological macromolecules.
Experimental validation of these computational predictions is a critical next step. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and thermodynamics. Furthermore, understanding its metabolic fate is essential. Studies on its biotransformation, both in vitro and in vivo, would shed light on its stability and potential metabolites, drawing parallels from the known metabolism of other acetanilides. nih.gov
Exploration of Novel Chemical Reactivity
The chemical structure of this compound, with its distinct functional groups, suggests a rich and largely unexplored reactivity profile. The nitro group, for instance, is a versatile functional group that can undergo a variety of transformations. Future research could investigate the reduction of the nitro group to an amine, which would open up a vast array of subsequent chemical modifications, such as diazotization and coupling reactions, or further derivatization of the resulting amino group.
The aromatic ring is activated towards nucleophilic aromatic substitution, and the reactivity of this system could be systematically studied. Additionally, the acetamide group can be hydrolyzed to reveal the parent amine, offering another pathway for derivatization. The morpholine moiety, while generally stable, could also participate in reactions under specific conditions. A systematic investigation of the reactivity of this compound with a range of reagents and under various conditions will be crucial to understanding its chemical behavior and potential as a synthetic intermediate.
Role in Interdisciplinary Chemical Biology Research
The unique combination of a nitroaromatic system and a morpholine group suggests that this compound could be a valuable tool in chemical biology. Nitroaromatic compounds are known to have applications as hypoxia-activated prodrugs and as probes for studying cellular redox processes. The morpholine moiety is a common feature in many biologically active compounds, often improving pharmacokinetic properties.
Future research could explore the potential of this compound as a chemical probe to study specific biological pathways. For example, its fluorescence properties, if any, could be investigated for use in cellular imaging. Furthermore, its potential as a scaffold for the development of new bioactive molecules is a significant unexplored avenue. By systematically modifying its structure and evaluating the biological activity of the resulting analogues, it may be possible to develop novel therapeutic agents or research tools. The synthesis of deuterated versions of the compound could also be valuable for metabolic and pharmacokinetic studies. medchemexpress.com This interdisciplinary approach, combining synthetic chemistry with biological evaluation, will be key to unlocking the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
